

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydrazinobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Hydrazinobenzonitrile**

Cat. No.: **B102707**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Hydrazinobenzonitrile** (CAS No: 17672-26-3), a key chemical intermediate in the fields of medicinal chemistry and materials science. As a bifunctional molecule, featuring both a nucleophilic hydrazine group and a versatile nitrile moiety, it serves as a critical building block for the synthesis of a diverse range of heterocyclic compounds. This document consolidates available experimental data with predictive analysis based on established chemical principles to offer researchers, scientists, and drug development professionals a thorough reference for utilizing this compound. The guide covers physicochemical properties, predicted spectroscopic characteristics, a representative synthetic pathway with a detailed workflow, its applications in drug discovery, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

3-Hydrazinobenzonitrile, also known as 3-cyanophenylhydrazine, is an aromatic compound distinguished by the presence of a hydrazine ($-\text{NHNH}_2$) and a nitrile ($-\text{C}\equiv\text{N}$) group at the meta positions of a benzene ring. This unique substitution pattern governs its reactivity and makes it a valuable synthon in organic synthesis.

The key physicochemical properties are summarized in the table below. It is critical to note that much of the publicly available, experimentally determined data, such as melting point, pertains

to the more stable hydrochloride salt form. Data for the free base is less commonly reported.

Property	Value	Source / Notes
IUPAC Name	3-hydrazinylbenzonitrile	[1]
Synonyms	3-Cyanophenylhydrazine, 3-Hydrazino-benzonitrile	[1] [2]
CAS Number	17672-26-3	[1]
Molecular Formula	C ₇ H ₇ N ₃	[3]
Molecular Weight	133.15 g/mol	[1] [3]
Appearance	Solid, white or off-white powder	[4]
Melting Point	190 °C (for 95% purity free base) [5] 157-158 °C (for hydrochloride salt)	[2] [6]
Boiling Point	Decomposes before boiling under normal conditions. 301.5 °C (Predicted, for hydrochloride salt)	[6]
Solubility	Low solubility in water. Soluble in ethanol, acetone.	
pKa	4.48 ± 0.10 (Predicted, for hydrochloride salt)	[2]

Spectroscopic Characterization (Predicted and Comparative Analysis)

While experimental spectra for **3-Hydrazinobenzonitrile** are not widely published, its structure allows for a robust prediction of its key spectroscopic features based on the well-understood behavior of its constituent functional groups. This section serves as an expert guide to the anticipated spectral data.

2.1 Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to be characterized by signals from the aromatic ring and the hydrazine moiety.

- **Aromatic Region (δ 6.8-7.5 ppm):** The four protons on the benzene ring will appear in this region. Due to the meta-substitution, a complex splitting pattern is anticipated. The proton between the two substituents (at C2) is likely to be the most deshielded singlet or narrow triplet. The other three protons (at C4, C5, and C6) will likely appear as a complex multiplet.
- **Hydrazine Protons (- NH_2 , δ 3.5-5.5 ppm):** The protons of the hydrazine group are expected to produce broad singlet signals. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. The $-\text{NH}_2$ protons may appear as one broad signal, and the single $-\text{NH}$ proton as another. These peaks will be D_2O exchangeable.

2.2 Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide clear signals for the nitrile carbon and the six aromatic carbons.

- **Aromatic Carbons (δ 110-150 ppm):** Six distinct signals are expected for the aromatic carbons. The carbon attached to the hydrazine group (C3) will be significantly shielded, while the carbon attached to the electron-withdrawing nitrile group (C1) will be deshielded. The nitrile carbon itself ($\text{C}\equiv\text{N}$) is expected to appear in the range of δ 115-125 ppm, often with a characteristically low intensity due to its long relaxation time.
- **Nitrile Carbon (- $\text{C}\equiv\text{N}$):** This quaternary carbon typically appears around δ 118-122 ppm.

2.3 Predicted Infrared (IR) Spectrum

The IR spectrum provides a definitive fingerprint for the key functional groups.

- **N-H Stretching ($3200\text{-}3400\text{ cm}^{-1}$):** The hydrazine group will exhibit one or two sharp-to-broad absorption bands in this region, corresponding to the symmetric and asymmetric N-H stretches^{[7][8]}.

- Aromatic C-H Stretching ($3000\text{-}3100\text{ cm}^{-1}$): A series of weaker bands characteristic of sp^2 C-H bonds will appear above 3000 cm^{-1} .
- Nitrile C≡N Stretching ($2220\text{-}2240\text{ cm}^{-1}$): A sharp and intense absorption band in this region is the most characteristic signal for an aromatic nitrile. Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to aliphatic nitriles[9][10].
- N-H Bending ($1590\text{-}1650\text{ cm}^{-1}$): The scissoring vibration of the $-\text{NH}_2$ group will appear in this region.
- Aromatic C=C Stretching ($1450\text{-}1600\text{ cm}^{-1}$): Several bands of variable intensity in this region will confirm the presence of the benzene ring.

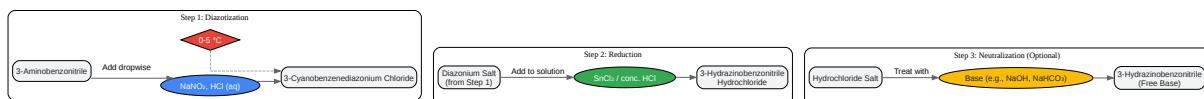
2.4 Predicted Mass Spectrum Fragmentation

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M^+) is expected at $\text{m/z} = 133$. Key fragmentation pathways would likely involve:

- Loss of H ($\text{m/z} 132$): A small M-1 peak is common for hydrazines.
- Loss of NH_2 ($\text{m/z} 117$): Cleavage of the N-N bond could lead to a significant fragment.
- Loss of N_2H_3 ($\text{m/z} 102$): Loss of the hydrazyl radical.
- Loss of HCN ($\text{m/z} 106$): Fragmentation involving the nitrile group is also possible.

Synthesis Pathway and Methodological Considerations

3-Hydrazinobenzonitrile is most commonly synthesized from the readily available starting material, 3-aminobenzonitrile. The synthesis proceeds via a classical diazotization reaction followed by reduction.


3.1 Representative Synthetic Route

The transformation involves two key steps:

- **Diazotization:** 3-Aminobenzonitrile is treated with a source of nitrous acid (typically generated *in situ* from sodium nitrite and a strong mineral acid) at low temperatures to form the corresponding diazonium salt.

- Reduction: The diazonium salt is then reduced to the hydrazine. A common and effective reducing agent for this purpose is stannous chloride (SnCl_2) in concentrated hydrochloric acid.

3.2 Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Hydrazinobenzonitrile**.

3.3 Generalized Experimental Protocol

This protocol is a representative procedure based on established chemical transformations[11].

- Preparation of Amine Salt Solution: Dissolve 3-aminobenzonitrile in a suitable volume of concentrated hydrochloric acid and water, then cool the mixture to $0-5^\circ\text{C}$ in an ice-salt bath with vigorous stirring. The low temperature is critical to prevent the decomposition of the diazonium salt intermediate.
- Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold amine salt solution, ensuring the internal temperature does not exceed 5°C . The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.
- Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

- **Addition:** Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous stirring, maintaining a low temperature. The hydrazine hydrochloride salt will typically precipitate as a solid.
- **Isolation of Hydrochloride Salt:** After the addition is complete, allow the mixture to stir for a designated period. Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water or ethanol, and dry under vacuum.
- **Liberation of Free Base (Optional):** To obtain the free base, the hydrochloride salt is suspended in water and treated with a suitable base (e.g., sodium bicarbonate, dilute sodium hydroxide) until the solution is neutral or slightly alkaline. The resulting solid is then collected by filtration, washed with water to remove salts, and dried thoroughly.

Applications in Medicinal Chemistry and Drug Discovery

The true value of **3-Hydrazinobenzonitrile** lies in its utility as a versatile molecular scaffold. The hydrazine group is a potent nucleophile and a precursor to the hydrazone linkage, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or act as a bioisostere for other functional groups.

- **Heterocyclic Synthesis:** It is a key starting material for synthesizing a wide range of nitrogen-containing heterocycles, such as pyrazoles, indazoles, and triazoles. These ring systems are privileged structures in medicinal chemistry, appearing in numerous approved drugs.
- **Enzyme Inhibitors:** The hydrochloride salt of **3-Hydrazinobenzonitrile** is specifically used in the synthesis of hydrolase and lipase inhibitors, which have potential therapeutic applications in the treatment of obesity[2].
- **Drug Scaffolding:** The nitrile group is present in over 30 FDA-approved pharmaceuticals. Its incorporation into molecules can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The presence of both the nitrile and hydrazine functionalities makes **3-Hydrazinobenzonitrile** an attractive starting point for generating compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

3-Hydrazinobenzonitrile is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

- GHS Hazard Statements:
 - H302: Harmful if swallowed[1].
 - H312: Harmful in contact with skin[1].
 - H332: Harmful if inhaled[1].
 - H315: Causes skin irritation[1].
 - H319: Causes serious eye irritation[1].
 - H335: May cause respiratory irritation[1].
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
- Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not breathe dust.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Hydrazinobenzonitrile is a valuable chemical intermediate with a unique combination of reactive functional groups. While comprehensive experimental data on the free base is sparse in public literature, its physicochemical and spectroscopic properties can be reliably predicted. Its established synthetic route and proven utility in constructing complex heterocyclic systems, including active pharmaceutical ingredients, underscore its importance for researchers in organic synthesis and drug development. Proper safety protocols are mandatory when handling this compound.

References

► Click to expand

- LookChem. Cas 17672-26-3, 3-Cyanophenylhydrazine hydrochloride. [\[Link\]](#)
- Chem-Net.
- Royal Society of Chemistry.
- PubChem. 3-Hydrazinylbenzonitrile. [\[Link\]](#)
- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 17672-26-3 Name.... [\[Link\]](#)
- LookChem. 4-Cyanophenylhydrazine hydrochloride. [\[Link\]](#)
- Organic Syntheses. Organic Syntheses Procedure. [\[Link\]](#)
- El-Gaby, M. S. A., et al. "Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity." *Molecules*, vol. 19, no. 10, 2014, pp. 15928-44. [\[Link\]](#)
- University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [\[Link\]](#)
- ResearchGate. 1 H NMR chemical shifts of free hydrazidic (NH h), amidic (NH a),.... [\[Link\]](#)
- University of Wisconsin Colleges. NMR Chemical Shifts. [\[Link\]](#)
- ResearchGate.
- PubChem. 3-Cyanophenylhydrazine Hydrochloride. [\[Link\]](#)
- University College London. Chemical shifts. [\[Link\]](#)
- Chemguide. fragmentation patterns in the mass spectra of organic compounds. [\[Link\]](#)
- PubChem. Phenylhydrazine. [\[Link\]](#)
- Smith, B. C. "Organic Nitrogen Compounds IV: Nitriles." *Spectroscopy*, vol. 34, no. 7, 2019, pp. 10-15. [\[Link\]](#)
- Oregon State University. 1H NMR Chemical Shift. [\[Link\]](#)
- ResearchGate. FTIR spectra of hydrazine solution before (a) and after the.... [\[Link\]](#)
- ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [\[Link\]](#)
- Chemistry LibreTexts.
- Bernstein, M. P., et al. "The infrared spectra of nitriles and related compounds frozen in Ar and H₂O." *Astrophysical Journal*, vol. 454, 1995, p. 327. [\[Link\]](#)
- ResearchGate. 1 H NMR chemical shifts (δ) of hydrazones and metal complexes. [\[Link\]](#)
- Google Patents.
- Material Science Research India.
- Wikipedia. Benzonitrile. [\[Link\]](#)
- Al-Soud, Y. A., et al. "Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole." *Molecules*, vol. 28, no. 11, 2023, p. 4453. [\[Link\]](#)
- Mhaidat, I., et al. "Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives." *PLoS One*, vol. 16, no. 1, 2021, p. e0244466. [\[Link\]](#)

- Borges, C. R., and Watson, J. T. "Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4'-maleimide derivative during analysis by MALDI-MS." *Protein Science*, vol. 12, no. 7, 2003, pp. 1567-72. [Link]
- Mahammed, H. S. "green synthesis of new hydrazone derivatives." *MINAR International Journal of Applied Sciences and Technology*, vol. 4, no. 3, 2022, pp. 530-536. [Link]
- Google Patents. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. 3-Hydrazinylbenzonitrile | C7H7N3 | CID 1488145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 17672-26-3,3-Cyanophenylhydrazine hydrochloride | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 3-Cyanophenylhydrazine | 17672-26-3 [sigmaaldrich.com]
- 5. 3-Hydrazinobenzonitrile Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsoc.com [chemsoc.com]
- 6. 3-Cyanophenylhydrazine hydrochloride CAS#: 17672-26-3 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. The infrared spectra of nitriles and related compounds frozen in Ar and H₂O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2020065324A1 - Synthetic method for the preparation of an hydrazine compound - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 3-Hydrazinobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102707#3-hydrazinobenzonitrile-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com